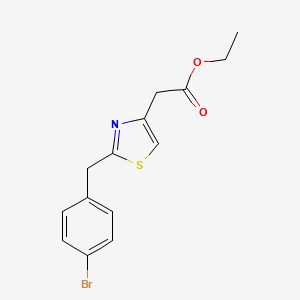

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate (CAS: 344255-80-7) is a thiazole-based compound featuring a 4-bromobenzyl group at the 2-position of the thiazole ring and an ethyl ester-linked acetate moiety at the 4-position . This structure confers unique physicochemical properties, such as increased lipophilicity due to the bromine atom, which may enhance membrane permeability compared to non-halogenated analogs. The compound is typically synthesized via cyclocondensation reactions, as seen in methods using benzothioamides and ethyl 4-bromo-3-oxobutanoate .

Properties

IUPAC Name |

ethyl 2-[2-[(4-bromophenyl)methyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-2-18-14(17)8-12-9-19-13(16-12)7-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIRSPQGSAPPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate typically involves the reaction of 4-bromobenzyl bromide with thiazole derivatives under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted thiazole derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemical Synthesis and Structural Significance

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate serves as an important building block in organic synthesis. Its thiazole moiety is integral in constructing more complex molecules. The thiazole ring is known for its versatility and is frequently found in biologically active compounds. The presence of the bromobenzyl group enhances the compound's reactivity and interaction with biological targets, making it a valuable precursor in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds containing the thiazole structure exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of thiazole have been shown to combat drug-resistant pathogens effectively, addressing the growing concern of antimicrobial resistance .

Anticancer Activity

The anticancer properties of thiazole derivatives are particularly noteworthy. This compound has been investigated for its effects on cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). Studies utilizing the Sulforhodamine B assay have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Synthesis and Evaluation of Derivatives

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities. For example, modifications to the thiazole ring have led to compounds with enhanced antimicrobial and anticancer properties. The structure-activity relationship (SAR) studies indicate that specific substitutions can significantly impact biological efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions between synthesized thiazole derivatives and specific biological targets. These studies provide insights into how structural variations affect binding affinities and can guide further optimization of lead compounds for therapeutic applications .

Potential Therapeutic Applications

Given its promising biological activities, this compound is being explored as a potential drug candidate for various therapeutic applications:

- Antimicrobial Agents : With confirmed activity against resistant strains, this compound could be developed into new antimicrobial therapies.

- Cancer Treatment : Its ability to induce cytotoxicity in cancer cells positions it as a candidate for anticancer drug development.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromobenzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

- Halogen vs. Polar Groups : The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to analogs with methoxy (277.34 g/mol) or hydroxyl (263.31 g/mol) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Heterocyclic Additions : Fluorinated pyridine (CAS 1823182-66-6) and morpholine sulfonyl (CAS 325730-44-7) substituents introduce electron-withdrawing effects and hydrogen-bonding capabilities, which are critical for optimizing drug-receptor interactions .

Biological Activity

Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 4-bromobenzyl bromide with thiazole derivatives under basic conditions. Commonly, potassium carbonate is used as a base in dimethylformamide (DMF) as a solvent. The reaction typically requires heating to facilitate product formation. The compound's structure includes a thiazole ring and a bromobenzyl group, which contribute to its unique chemical reactivity and biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets. The thiazole moiety can engage with various enzymes and receptors, modulating their activities. The presence of the bromobenzyl group may enhance binding affinity, thus increasing biological efficacy. This compound has been investigated for its potential roles in antimicrobial activity, anticancer properties, and other pharmacological applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these studies are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 8.5 |

| HCT116 (Colon Cancer) | 6.7 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has been investigated for other biological activities:

- Antioxidant Activity : The compound displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and found it significantly inhibited biofilm formation compared to standard antibiotics like ciprofloxacin .

- Cytotoxicity in Cancer Models : In an in vivo study using xenograft models, treatment with this compound resulted in a substantial reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What is the standard synthetic route for Ethyl 2-(2-(4-bromobenzyl)thiazol-4-yl)acetate?

The compound is typically synthesized via a nucleophilic substitution reaction. A general procedure involves refluxing benzothioamide derivatives (e.g., 4-bromobenzylthioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol for 1 hour. Post-reaction, the mixture is cooled, extracted with ether, and dried over anhydrous sodium sulfate to isolate the product as an oily liquid . Alternative routes may use acetone as a solvent with potassium carbonate as a base, followed by refluxing for extended periods (e.g., 22 hours) and purification via rotary evaporation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectral data (NMR, IR) and microanalysis (elemental analysis within 0.4% of theoretical values). Crystallographic studies, such as X-ray diffraction, provide definitive proof of molecular geometry. For example, related thiazole-acetate derivatives have been characterized using single-crystal X-ray analysis to resolve bond lengths and angles .

Q. What purification techniques are optimal for isolating this compound?

Common methods include ether extraction followed by drying over anhydrous sodium sulfate . For crystalline derivatives, recrystallization from ethanol or acetone is effective. Thin-layer chromatography (TLC) with a hexane:ethyl acetate (1:2) mobile phase monitors reaction progress and purity .

Advanced Research Questions

Q. What methodologies are recommended for optimizing reaction yield under varying conditions?

Yield optimization requires controlled parameters:

- Solvent selection : Dry acetonitrile enhances reactivity in nucleophilic substitutions, while ethanol balances cost and efficiency .

- Base choice : Cesium carbonate (Cs₂CO₃) improves reaction rates in thiazole-forming steps compared to weaker bases .

- Atmosphere control : Reactions under argon minimize oxidative side products . Systematic Design of Experiments (DoE) can statistically identify optimal molar ratios and temperatures.

Q. How can computational chemistry aid in designing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways. For example, reaction path search algorithms can model intermediates in thiazole ring formation, while molecular docking studies assess potential biological targets (e.g., antifungal or anticancer activity) . Computational tools also screen substituent effects on solubility and bioavailability.

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies between theoretical and observed spectral peaks arise from impurities or tautomeric forms. Mitigation strategies include:

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

While direct biological data for this compound is limited, related thiazole derivatives are tested in:

- Antifungal assays : Broth microdilution against Candida spp. or Aspergillus spp., with MIC values determined .

- PPAR modulation : Cell-based luciferase reporter assays to assess receptor activation/antagonism .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer potential.

Q. How does the 4-bromobenzyl substituent influence the compound’s reactivity and bioactivity?

The bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitutions. Its electron-withdrawing nature stabilizes the thiazole ring, potentially increasing metabolic stability. In bioactivity, the bromophenyl group may improve target binding via hydrophobic interactions, as seen in antifungal and anticancer analogs .

Data Analysis and Contradiction Management

Q. How should researchers address low yields in scaled-up syntheses?

Scale-up challenges include inefficient heat transfer and side reactions. Solutions:

Q. What analytical methods differentiate isomeric byproducts in thiazole synthesis?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection resolves isomers. Nuclear Overhauser Effect (NOE) NMR experiments distinguish positional isomers (e.g., 4- vs. 5-substituted thiazoles) .

Methodological Comparisons

Q. How do solvent polarity and base strength impact thiazole ring formation?

Polar aprotic solvents (e.g., acetonitrile) stabilize transition states in cyclization steps, while strong bases (Cs₂CO₃) deprotonate intermediates efficiently. Ethanol, though polar protic, offers cost advantages but may require longer reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.